molecular formula C10H22Cl2N2O2 B1532688 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride CAS No. 885617-44-7

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride

Cat. No.: B1532688
CAS No.: 885617-44-7
M. Wt: 273.2 g/mol
InChI Key: CUXYZUDQZDLSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride is a chemical compound with the molecular formula C10H20N2O2.2ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as a potent inhibitor of programmed death-ligand 1 (PD-L1), making it significant in cancer immunotherapy.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism may influence metabolic flux and metabolite levels, impacting its overall efficacy and safety . Understanding these pathways is crucial for optimizing its use in therapeutic settings.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its therapeutic potential . The compound’s distribution patterns are essential for understanding its efficacy and safety in different tissues.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its therapeutic effects . Understanding these localization patterns is crucial for optimizing its use in biochemical and therapeutic applications.

Preparation Methods

The synthesis of 4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride involves several steps. One common synthetic route includes the reaction of morpholine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and pathways.

    Medicine: Its role as a PD-L1 inhibitor makes it valuable in cancer immunotherapy, helping to enhance the immune system’s ability to target cancer cells.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride can be compared with other similar compounds, such as:

    4-(Morpholin-4-ylmethyl)piperidine: Lacks the hydroxyl group present in this compound.

    4-(Morpholin-4-ylmethyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

    4-(Morpholin-4-ylmethyl)piperidin-4-amine: Features an amine group in place of the hydroxyl group. The uniqueness of this compound lies in its specific structure, which contributes to its effectiveness as a PD-L1 inhibitor.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)piperidin-4-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.2ClH/c13-10(1-3-11-4-2-10)9-12-5-7-14-8-6-12;;/h11,13H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXYZUDQZDLSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2CCOCC2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885617-44-7
Record name 4-[(morpholin-4-yl)methyl]piperidin-4-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride
Reactant of Route 2
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride
Reactant of Route 3
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride
Reactant of Route 5
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Morpholin-4-ylmethyl)piperidin-4-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.